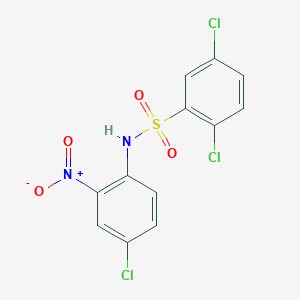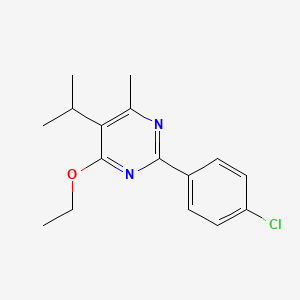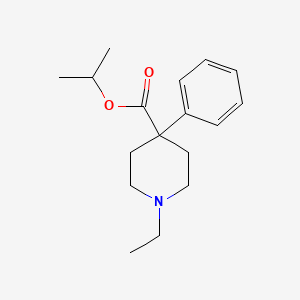
(9R,10S)-3-bromo-9,10-dihydrophenanthrene-9,10-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9R,10S)-3-bromo-9,10-dihydrophenanthrene-9,10-diol is a chiral organic compound with significant interest in the fields of organic chemistry and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9R,10S)-3-bromo-9,10-dihydrophenanthrene-9,10-diol typically involves the bromination of 9,10-dihydrophenanthrene followed by dihydroxylation. One common method includes the use of bromine in an organic solvent such as dichloromethane to introduce the bromine atom at the 3-position. The dihydroxylation step can be achieved using osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to yield the diol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(9R,10S)-3-bromo-9,10-dihydrophenanthrene-9,10-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of 9,10-diketophenanthrene or 9,10-phenanthrenedicarboxylic acid.
Reduction: Formation of 9,10-dihydrophenanthrene.
Substitution: Formation of 3-aminophenanthrene or 3-thiophenanthrene derivatives.
Scientific Research Applications
(9R,10S)-3-bromo-9,10-dihydrophenanthrene-9,10-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly in the development of anticancer and antiviral agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (9R,10S)-3-bromo-9,10-dihydrophenanthrene-9,10-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups can form hydrogen bonds and halogen bonds with target proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(9R,10S)-9,10-epoxyoctadecanoic acid: A compound with similar stereochemistry but different functional groups.
(9R,10S)-9,10-dihydroxyoctadecanoic acid: Another dihydroxy compound with a different carbon backbone.
Uniqueness
(9R,10S)-3-bromo-9,10-dihydrophenanthrene-9,10-diol is unique due to its phenanthrene backbone combined with bromine and hydroxyl substituents. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
CAS No. |
61281-45-6 |
|---|---|
Molecular Formula |
C14H11BrO2 |
Molecular Weight |
291.14 g/mol |
IUPAC Name |
(9R,10S)-3-bromo-9,10-dihydrophenanthrene-9,10-diol |
InChI |
InChI=1S/C14H11BrO2/c15-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(16)14(11)17/h1-7,13-14,16-17H/t13-,14+/m1/s1 |
InChI Key |
DKTOVYDOBOJNST-KGLIPLIRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@H]([C@H](C3=C2C=C(C=C3)Br)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(C3=C2C=C(C=C3)Br)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]-](/img/structure/B14589803.png)

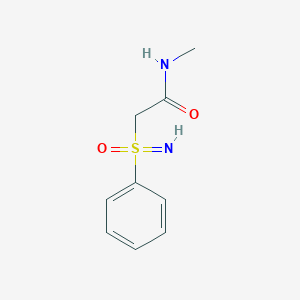
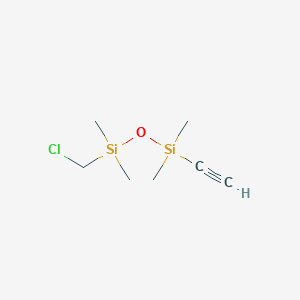
![1,8-Bis[4-(bromomethyl)phenyl]naphthalene](/img/structure/B14589821.png)

![Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14589837.png)
![3-[(E)-(3-Nitrophenyl)diazenyl]aniline](/img/structure/B14589843.png)

![Bicyclo[4.2.0]oct-4-en-2-one](/img/structure/B14589846.png)

